Vineridine

Description

General Overview of Vinca (B1221190) Alkaloids in Chemical and Biological Research

Vinca alkaloids are a prominent subgroup of monoterpenoid indole (B1671886) alkaloids, historically recognized for their presence in plants of the genus Vinca, such as Vinca minor (common periwinkle) and Catharanthus roseus (Madagascar periwinkle). ijrpr.comwikipedia.orgaphinfo.commarylandbiodiversity.com Catharanthus roseus is a particularly rich source, producing over 120 alkaloids, many of which exhibit pharmacological activity. aphinfo.com

Research into Vinca alkaloids has been extensive due to their significant biological properties. Notably, some Vinca alkaloids, such as vinblastine (B1199706) and vincristine (B1662923), are well-established chemotherapeutic agents widely used in cancer treatment. wikipedia.orgbenthamdirect.comcdnsciencepub.commdpi.comdrugbank.comnih.govnih.gov Their mechanism of action involves disrupting microtubule formation, which is essential for cell division. wikipedia.orgdrugbank.comnih.gov Beyond their anticancer properties, Vinca alkaloids have also been investigated for other potential biological effects, including hypoglycemic and hypotensive activities, although the focus in modern research has largely shifted towards their antineoplastic potential. ijrpr.comaphinfo.com

Classification and Structural Relationships of Vineridine within the Akuammilane-type Indole Alkaloids

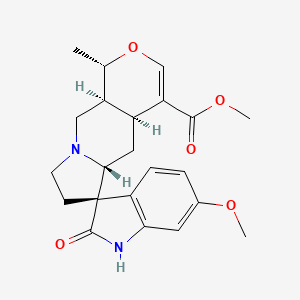

This compound is classified as an akuammilane-type indole alkaloid. researchgate.net Akuammilane alkaloids are a structurally diverse class of MIAs characterized by a specific polycyclic framework. researchgate.net This class includes compounds like akuammicine (B1666747) and akuammine. ebi.ac.ukeurjchem.com this compound's structure, methyl (3S)-11-methoxy-19α-methyl-2-oxo-3β,20α-formosanan-16-carboxylate, places it within this group, sharing the core akuammilane skeleton. wikipedia.org The structural relationships within the akuammilane type are defined by variations in substituents and the arrangement of the multiple rings derived from the tryptophan and secologanin (B1681713) precursors. mdpi.comresearchgate.net this compound has also been identified by the synonym Isocaboxine A. wikipedia.orgnih.gov

Historical Context of this compound Research and Discovery

The study of alkaloids from the Vinca genus has a history rooted in traditional medicine, with plants like Catharanthus roseus being used for various ailments. cdnsciencepub.comresearchgate.netnih.gov The serendipitous discovery of the antineoplastic properties of vinblastine and vincristine in the mid-20th century, initially sought for potential antidiabetic effects, spurred significant interest in the chemical constituents of these plants. cdnsciencepub.comresearchgate.netnih.gov

This compound itself was reported to be isolated from Vinca species. clockss.org Early research in the 1960s focused on the structural elucidation of alkaloids from Vinca, including this compound and vinerine. wikipedia.orgclockss.org Studies detailing the structures of alkaloids from Vinca erecta have also contributed to the understanding of akuammilane-type compounds. eurjchem.comresearchgate.net While extensive historical details specifically on the initial discovery and isolation of this compound are not as widely documented as for the major chemotherapeutic Vinca alkaloids, its identification and structural characterization are part of the broader historical effort to understand the chemical diversity of Vinca alkaloids. wikipedia.orgclockss.org

Research findings on this compound have included its isolation from Vinca species. clockss.org One study mentioned that this compound displayed sedative and hypotensive effects in mice, and a uterotonic effect in cats upon intravenous injection. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aS,5aR,6S,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15-,19+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKHGHLMEDVZRX-PNGOUSOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CC[C@@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956365 | |

| Record name | Vineridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3489-06-3 | |

| Record name | Vineridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3489-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vineridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vineridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAK4CV25QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthesis of Vineridine

Plant Sources and Isolation Methodologies

The primary sources of vineridine are plants from the Vinca (B1221190) (periwinkle) and Catharanthus genera. These closely related genera are renowned for producing a diverse array of terpenoid indole (B1671886) alkaloids (TIAs).

Identification of this compound in Vinca and Catharanthus Genera

This compound has been identified as a constituent of Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle. This plant is a well-established source of over 130 TIAs, including the pharmaceutically important anticancer agents vinblastine (B1199706) and vincristine (B1662923). nih.gov The presence of this compound in C. roseus has been confirmed through various phytochemical analyses of the plant's leaves, stems, and flowers. While the Vinca genus, which includes species like Vinca minor and Vinca major, is also known for producing indole alkaloids, the specific identification of this compound in these species is less commonly documented in readily available literature compared to its established presence in Catharanthus roseus.

Extraction and Purification Techniques for this compound

The isolation of this compound from its plant sources involves a multi-step process that begins with the extraction of a crude alkaloid mixture, followed by sophisticated purification techniques to isolate the specific compound. While protocols specifically optimized for this compound are not extensively detailed in all literature, the general methods employed for the separation of Vinca alkaloids from Catharanthus roseus provide a clear framework.

The initial step typically involves the extraction of dried and powdered plant material (usually leaves) with a solvent. Common methods include:

Acid-base extraction: The plant material is extracted with an acidified aqueous solution (e.g., using tartaric acid or sulfuric acid) to protonate the alkaloids and render them soluble in the aqueous phase. google.comresearchgate.net The plant debris is then filtered off, and the acidic extract is basified (e.g., with ammonia) to a specific pH to deprotonate the alkaloids, making them soluble in organic solvents. researchgate.net Subsequent extraction with an immiscible organic solvent (such as benzene, methylene (B1212753) chloride, or ethyl acetate) separates the alkaloids from the aqueous phase. google.comijsra.net

Solvent extraction: Direct extraction with organic solvents like methanol (B129727) or ethanol (B145695) can also be employed. google.com These extracts are then typically subjected to further acid-base partitioning to separate the alkaloidal fraction.

The resulting crude alkaloid extract is a complex mixture of numerous compounds. The purification of this compound from this mixture requires chromatographic techniques. These methods separate compounds based on their differential physicochemical properties, such as polarity and size. Commonly used techniques include:

Column Chromatography: The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. ijsra.net A solvent or a gradient of solvents (the mobile phase) is then passed through the column, eluting the different alkaloids at different rates and allowing for their separation into fractions.

Preparative Thin-Layer Chromatography (pTLC): This technique is used for the separation of smaller quantities of compounds. The crude extract is applied as a band onto a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a solvent system. The separated bands corresponding to specific compounds can then be scraped off and the compound eluted. nih.govfrontiersin.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique used for both the analysis and purification of alkaloids. It utilizes high pressure to force the solvent through a column with very fine particles, leading to high-resolution separations. nih.govfrontiersin.org

The final identification and confirmation of the purified this compound are typically carried out using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthetic Pathways of Indole Alkaloids Leading to this compound

The biosynthesis of this compound is an intricate process embedded within the larger and highly complex network of terpenoid indole alkaloid (TIA) metabolism in Catharanthus roseus. This pathway involves numerous enzymatic steps and is compartmentalized within different cell types and subcellular organelles.

Precursor Compounds and Enzymatic Transformations in Catharanthus roseus

The biosynthesis of all TIAs, including this compound, originates from two primary precursor pathways: the shikimate pathway, which provides the indole moiety in the form of tryptamine (B22526) , and the mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathway, which yields the terpenoid portion as secologanin (B1681713) . nih.gov

The key initial step is the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase (STR) , to form strictosidine . nih.gov This compound is the central precursor for the vast majority of TIAs. nih.gov Strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD) to produce a highly reactive aglycone. nih.gov

From this central point, the pathway branches to generate the diverse array of indole alkaloid skeletons. The biosynthesis leading towards the major alkaloids vindoline (B23647) and catharanthine (B190766) (the precursors to vinblastine) has been extensively studied. This pathway proceeds through intermediates such as geissoschizine, stemmadenine, and tabersonine (B1681870). researchgate.net

Recent research has shed light on the formation of vindolinine (B1262840), an alkaloid structurally related to this compound. A key enzyme, vindolinine synthase (VNS) , which is a Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase, has been identified. This enzyme catalyzes an unusual redox-neutral reaction that diverts the pathway from the assembly of tabersonine (a precursor to vindoline) towards the formation of vindolinine epimers and venalstonine. VNS acts on dehydrosecodine, a reactive intermediate, which is then cyclized by a hydrolase to form the vindolinine skeleton. Given the structural similarity, it is highly probable that the biosynthesis of this compound follows a similar branch of the pathway, involving specific enzymatic modifications of a common intermediate.

Comparative Analysis of this compound Biosynthesis with Major Vinca Alkaloids

The biosynthesis of this compound represents a divergence from the pathways leading to the major Vinca alkaloids, vinblastine and vincristine. The formation of vinblastine and vincristine is a late-stage event in the TIA pathway, requiring the coupling of two monomeric alkaloids: catharanthine and vindoline . nih.gov

The biosynthesis of catharanthine and vindoline themselves follows distinct branches after the formation of the central precursor, strictosidine. Both pathways proceed through the intermediate tabersonine . researchgate.net However, the pathway to vindoline involves a series of six further enzymatic steps starting from tabersonine, including hydroxylation, methylation, and acetylation, which are catalyzed by enzymes such as tabersonine 16-hydroxylase (T16H), 16-hydroxytabersonine-O-methyltransferase (16OMT), desacetoxyvindoline 4-hydroxylase (D4H), and deacetylvindoline (B137571) 4-O-acetyltransferase (DAT).

In contrast, the biosynthesis of vindolinine, and likely this compound, branches off from the main pathway. The discovery of vindolinine synthase (VNS) demonstrates a key diversion point. Instead of being converted into vindoline, pathway intermediates are shunted by VNS to form alternative alkaloid structures. This highlights the role of specific enzymes in creating the vast chemical diversity of alkaloids found in C. roseus. While the pathway to vinblastine and vincristine relies on the synthesis and subsequent coupling of two distinct monomeric precursors (catharanthine and vindoline), the formation of this compound appears to be a result of a dedicated branch pathway that modifies a common intermediate to produce a unique final structure.

Structural Elucidation and Stereochemical Analysis of Vineridine

Advanced Spectroscopic and Diffraction Techniques for Structural Determination

The structural elucidation of complex natural products like Vineridine relies heavily on a combination of spectroscopic and diffraction methods. These techniques provide complementary information about the molecular formula, functional groups, connectivity of atoms, and their spatial arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework and the functional groups present libretexts.orgorganicchemistrydata.orgyoutube.com. For alkaloids such as this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, along with various two-dimensional (2D) NMR techniques, are crucial for assigning resonances and establishing connectivity between atoms ipb.ptnih.gov. Studies on alkaloids from Vinca (B1221190) erecta, including this compound, have utilized NMR as a primary method for structural analysis ecomole.com. While specific peak assignments for this compound are not detailed in the provided snippets, the general application of NMR in determining the structure of related complex alkaloids involves analyzing chemical shifts, coupling constants, and correlations observed in 2D experiments like COSY, HSQC, and HMBC to build a comprehensive picture of the molecular skeleton and substituent positions ipb.ptnih.gov.

Mass Spectrometry (MS) in this compound Characterization

Mass Spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern, which can aid in piecing together structural fragments enovatia.comsciex.comthermofisher.comjfda-online.com. The molecular formula of this compound is C₂₂H₂₆N₂O₅, and its molecular weight is approximately 398.5 g/mol wikipedia.orgnih.govuni.lu. Mass spectrometry would have been employed to confirm this molecular weight and formula, likely through techniques like high-resolution mass spectrometry (HRMS) enovatia.comthermofisher.com. Fragmentation patterns observed in MS/MS experiments can provide clues about the substructures present within the this compound molecule nih.govsciex.com. The characterization of alkaloids from Vinca erecta has involved the use of MS alongside NMR ecomole.com.

X-ray Crystallography and Related Methods for Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the precise positions of atoms in space and thus the relative and, under certain conditions, the absolute stereochemistry veranova.comsoton.ac.ukuantwerpen.be. This technique was instrumental in establishing the stereochemistry of various Vinca erecta alkaloids ecomole.comresearchgate.net. For this compound, obtaining suitable single crystals would allow for X-ray diffraction analysis, which provides an electron density map from which the positions of atoms and their connectivity can be determined veranova.com. The analysis of the diffraction pattern allows for the unambiguous assignment of the stereochemistry at each chiral center soton.ac.ukuantwerpen.be.

Absolute and Relative Stereochemistry of this compound

The stereochemistry of a molecule refers to the spatial arrangement of its atoms. Relative stereochemistry describes the relationship between the stereocenters within a molecule, while absolute stereochemistry defines the precise configuration (R or S) at each chiral center iupac.orgspcmc.ac.inutdallas.edu. The absolute configuration of vinerine and this compound has been a subject of study acs.org. X-ray crystallography, particularly using anomalous dispersion, is a powerful technique for determining absolute configuration without the need for reference compounds veranova.comsoton.ac.ukimperial.ac.uk. Studies on Vinca erecta alkaloids have utilized X-ray diffraction to establish absolute configurations researchgate.net. The IUPAC name for this compound, which includes stereochemical descriptors, indicates specific configurations at its chiral centers nih.govuni.lucdutcm.edu.cn.

Advanced Biological and Pharmacological Research on Vineridine

In Vitro and In Vivo Biological Activities

Cytotoxic and Antimitotic Effects of Vineridine

Vinca (B1221190) alkaloids, as a class, are well-documented for their potent cytotoxic and antimitotic properties, which form the basis of their use in oncology. cancerresearchuk.orgnih.gov These compounds exert their effects by disrupting the normal functioning of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.govyoutube.com By interfering with microtubule dynamics, Vinca alkaloids inhibit cell division, leading to cell death in rapidly proliferating cells, such as cancer cells. cancerresearchuk.orgnih.gov

Table 1: General Cytotoxic Effects of Vinca Alkaloids on Various Cell Lines (Note: This table represents data for the Vinca alkaloid class, not specifically this compound, due to a lack of available data.)

| Cell Line | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Leukemia (e.g., L1210, K562) | Vinca Alkaloids | Inhibition of cell proliferation, Induction of apoptosis | researchgate.netnih.gov |

| Lung Carcinoma (e.g., A549) | Vinca Alkaloids | Inhibition of tubulin polymerization, Cell cycle arrest | nih.govmdpi.com |

| Breast Cancer (e.g., MCF-7) | Vinca Alkaloids | Disruption of microtubule network | rdd.edu.iq |

Interactions with Cellular Microtubule Dynamics and Tubulin Polymerization

The primary molecular target of Vinca alkaloids is tubulin, the protein subunit that polymerizes to form microtubules. mdpi.comnih.govbiorxiv.org These compounds interfere with the dynamic instability of microtubules, a process of rapid growth and shrinkage that is critical for their cellular functions, particularly during mitosis. nih.govnih.govresearchgate.net

Vinca alkaloids bind to the β-tubulin subunit at a specific site, now known as the Vinca-binding domain. rdd.edu.iqresearchgate.net This binding inhibits the polymerization of tubulin dimers into microtubules. mdpi.comnih.govbiorxiv.org At low concentrations, they can suppress microtubule dynamics without causing significant depolymerization, effectively "capping" the microtubule ends and preventing their growth or shortening. nih.gov This suppression of dynamics is a key aspect of their antimitotic action, as the mitotic spindle requires highly dynamic microtubules to function correctly. nih.govnih.gov

Reported Biological Activities Beyond Anticancer, such as those related to Traditional Chinese Medicine Formulations

There is no specific information available in the searched scientific literature linking this compound to formulations in Traditional Chinese Medicine (TCM). While TCM utilizes a vast array of plant-derived compounds, the specific use of this compound or plants known to produce it is not documented in the context of traditional formulations. nih.govethnomed.org The plant from which Vinca alkaloids are famously derived, Catharanthus roseus, has historical uses in some traditional medicine systems, but the specific application of isolated compounds like this compound within a formal TCM framework is not established. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. This involves synthesizing and testing analogues of a lead compound to identify key chemical features responsible for its pharmacological effects.

Identification of Key Structural Features Influencing Biological Potency and Selectivity

There is no specific information available in the scientific literature detailing SAR studies conducted on this compound or its synthetic analogs. Research has not yet identified the key structural moieties of the this compound molecule that govern its biological potency or its selectivity for potential molecular targets. Such studies for other vinca alkaloids have been crucial in developing more effective and less toxic derivatives, but similar investigations for this compound have not been published.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies employ statistical methods to correlate the chemical structure of compounds with their biological activity, creating mathematical models that can predict the activity of novel molecules. These approaches are instrumental in modern drug discovery for optimizing lead compounds.

A review of scientific databases indicates that no QSAR models have been developed or published specifically for this compound. Consequently, there are no established mathematical relationships that describe how physicochemical properties and structural descriptors of this compound derivatives would influence their biological activity.

Molecular Modeling and Simulation Techniques Applied to this compound SAR

Molecular modeling and simulation are powerful computational tools used to visualize and predict the interactions between a small molecule, like this compound, and its biological target at an atomic level. Techniques such as molecular docking and molecular dynamics simulations provide insights into the binding modes and affinity of a compound, which are invaluable for understanding its mechanism of action and for designing improved analogues.

There is no evidence in the published literature of molecular modeling, molecular docking, or molecular dynamics simulations being performed specifically for this compound. While the targets of other vinca alkaloids (like tubulin) are well-studied, the specific binding interactions and conformational dynamics of this compound with any biological macromolecule have not been computationally investigated or reported.

Pre Clinical Investigations and Therapeutic Potential

Evaluation in Disease Models

Pre-clinical studies utilize various models to evaluate the potential therapeutic efficacy of compounds. In vitro studies often employ cancer cell lines to assess direct cytotoxic effects, while in vivo tumor models in animals are used to evaluate a compound's effect on tumor growth and progression within a living system. ppd.comprobiocdmo.com

Efficacy in Cancer Cell Lines and In Vivo Tumor Models

Vineridine is recognized as a vinca (B1221190) alkaloid, a class known for their antimitotic activity, primarily by disrupting microtubule function and tubulin polymerization, which are critical processes for cell division. wikipedia.orgnih.govijrpr.com This mechanism leads to cell cycle arrest, particularly in the metaphase, and ultimately inhibits cell growth. ijrpr.com While the provided search results broadly discuss the anti-cancer properties of vinca alkaloids and mention this compound as one of the researched compounds, specific detailed data regarding this compound's efficacy in a wide range of cancer cell lines or comprehensive in vivo tumor models is limited within these results. However, the general understanding of vinca alkaloids' mechanism of action suggests a potential for activity against rapidly dividing cancer cells. nih.govijrpr.com Studies on other vinca alkaloids, such as vincristine (B1662923) and vinorelbine, demonstrate efficacy in various cancer cell lines and in vivo models, providing a basis for investigating similar potential in this compound. nih.govvumc.nlmdpi.com

Potential in Immunosuppression and Other Conditions as indicated by broader Vinca research

Beyond their well-established role in cancer therapy, vinca alkaloids have also been noted for potential immunosuppressive effects. wikipedia.orgijtsrd.comdrugbank.com This property, observed in broader research on vinca alkaloids, suggests a potential for compounds like this compound to influence immune responses. Immunosuppressants are used clinically to prevent organ rejection in transplant recipients and to treat autoimmune disorders by dampening the activity of the immune system. slideshare.netrcsed.ac.uk While specific pre-clinical data on this compound's immunosuppressive potential is not detailed in the provided results, its classification as a vinca alkaloid, a class known to have some immunosuppressant effect, indicates this as a potential area for investigation. drugbank.com

Combination Therapies and Synergistic Effects with other Anti-cancer Agents

Combination therapy is a common approach in cancer treatment to enhance efficacy, overcome drug resistance, and potentially reduce toxicity by using agents with different mechanisms of action. nih.govicr.ac.uk Research on other vinca alkaloids, particularly vincristine, highlights their use in combination regimens with various other anti-cancer agents, including DNA-interacting compounds, drugs interfering with DNA synthesis, and monoclonal antibodies. nih.govnih.gov These combinations are employed in treating various malignancies like non-Hodgkin lymphoma. nih.gov The rationale behind such combinations is to target cancer cells through multiple pathways, potentially leading to synergistic effects. icr.ac.uk While the provided results mention this compound in the context of potential combination therapies in a patent application googleapis.com, specific pre-clinical data demonstrating synergistic effects of this compound with other anti-cancer agents in cell lines or in vivo models is not extensively detailed. However, given that this compound is a vinca alkaloid, research on combinations involving other vinca alkaloids provides a framework for exploring similar strategies with this compound.

Toxicology and Safety Profiling in Pre-clinical Settings

Pre-clinical toxicology studies are crucial for identifying potential adverse effects of a drug candidate before human testing. ppd.compacificbiolabs.com These studies aim to determine target organs for toxicity, assess the dose-response relationship of toxic effects, and identify safety parameters for clinical monitoring. pacificbiolabs.com

Assessment of Cytotoxicity in Non-Malignant Cell Types

Evaluating the cytotoxicity of a compound in non-malignant cell types is an important part of pre-clinical safety profiling. This helps to understand the potential for damage to healthy tissues. ppd.com Vinca alkaloids, while targeting rapidly dividing cancer cells, can also affect non-malignant cells due to the ubiquitous nature of microtubules in various cellular functions. nih.govijrpr.com Studies on other anti-cancer agents, such as a glucose-methotrexate conjugate, demonstrate the importance of assessing selectivity for cancer cells over normal cells in vitro. mdpi.com Although specific data on this compound's cytotoxicity in a broad range of non-malignant human cell types is not explicitly detailed in the provided search results, this assessment would be a standard component of its pre-clinical evaluation.

Neurotoxicity and Other Organ-Specific Effects Associated with Vinca Alkaloids

Neurotoxicity is a significant and dose-limiting side effect associated with vinca alkaloids, particularly vincristine. nih.govmedicaljournalssweden.senih.govfrontiersin.org This toxicity primarily manifests as peripheral neuropathy, affecting sensory, motor, and autonomic nerves. medicaljournalssweden.senih.govfrontiersin.org The mechanism is linked to the disruption of microtubules in neuronal axons, impairing axonal transport. frontiersin.orgnih.gov Other organ systems can also be affected by vinca alkaloid toxicity, including the cardiovascular, hematologic, renal, and pulmonary systems, and hepatic toxicity can occur as vincristine is primarily metabolized in the liver. nih.gov While the provided search results highlight the neurotoxicity and other organ-specific toxicities of vinca alkaloids in general and for specific compounds like vincristine and vinorelbine, detailed pre-clinical toxicology data specifically for this compound regarding neurotoxicity or other organ-specific effects is not extensively presented. However, given its structural similarity and shared class with other neurotoxic vinca alkaloids, assessing these potential toxicities would be a critical part of this compound's pre-clinical safety evaluation. wikipedia.orgnih.gov

Development of this compound Analogs and Derivatives for Optimized Biological Profiles

The development of analogs and derivatives of natural compounds like this compound is a common strategy in medicinal chemistry to enhance desirable pharmacological properties and mitigate undesirable ones rsc.orggardp.org. This process often involves chemical modifications to the core structure and subsequent evaluation of the new compounds' biological activities. Structure-activity relationship (SAR) studies are fundamental to this process, helping to understand how specific structural changes impact biological outcomes nih.govgardp.orgmdpi.com.

Research into Vinca alkaloid analogs, which provides context for potential this compound derivative studies, has focused on understanding how modifications affect their interaction with tubulin and their cytotoxic effects researchgate.netnih.govuah.es. For instance, studies on analogs of vinblastine (B1199706) and vincristine have explored modifications at various positions on the molecule to assess changes in antitumor activity against different cell lines and in animal models nih.govnih.gov. These studies have shown that even minor structural variations can lead to distinct pharmacological profiles nih.govuah.es.

While specific detailed research findings solely focused on the synthesis and biological profiling of this compound analogs are limited in the provided search results, the broader context of Vinca alkaloid research highlights the methodologies and goals applicable to this compound. The synthesis of novel Vinca alkaloid analogs often involves complex chemical reactions to introduce new functional groups or modify existing parts of the molecule nih.gov. Subsequent biological evaluation typically includes in vitro assays to determine cytotoxicity against cancer cell lines and in vivo studies to assess antitumor efficacy in animal models nih.govmdpi.com.

The optimization of biological profiles through analog development can involve several strategies:

Modifying the core structure: Alterations to the fundamental ring systems or linkages within the alkaloid structure can influence binding affinity to tubulin or other cellular targets researchgate.netuah.es.

Introducing or modifying substituents: Adding, removing, or changing chemical groups attached to the core structure can impact solubility, metabolic stability, and interaction with biological molecules nih.govmdpi.com. SAR studies are crucial for identifying the effects of these substitutions nih.govgardp.orgmdpi.com.

Creating conjugates: Linking the alkaloid to other molecules, such as targeting ligands, can improve selectivity for specific cell types, potentially reducing off-target toxicity mdpi.com.

Studies on other natural product derivatives, such as those based on betulin (B1666924) or anthranilic acid, further illustrate the potential of chemical modification to yield compounds with improved or altered biological activities, including antiviral and anticancer properties mdpi.commdpi.com. These examples demonstrate that rational design based on known SAR and biological evaluation are key steps in developing optimized derivatives rsc.orggardp.org.

Although specific data tables detailing the biological profiles of a series of this compound analogs were not found within the search results, the general approach in developing Vinca alkaloid derivatives involves comparing the activity of synthesized analogs to the parent compound. This comparison often utilizes metrics such as half maximal inhibitory concentration (IC₅₀) in cell-based assays to quantify cytotoxic potency mdpi.com.

Based on the available information regarding Vinca alkaloid analog development, a hypothetical data table illustrating the type of data generated in such studies is presented below. This table format is representative of how researchers might present findings on the biological activity of this compound analogs compared to this compound or other known Vinca alkaloids.

| Compound | Structure Modification | Cell Line A IC₅₀ (µM) | Cell Line B IC₅₀ (µM) | Notes |

| This compound | Parent Compound | X.XX | Y.YY | Baseline activity |

| Analog 1 | Modification A | X₁.X₁ | Y₁.Y₁ | Improved potency/selectivity |

| Analog 2 | Modification B | X₂.X₂ | Y₂.Y₂ | Altered activity profile |

| Analog 3 | Modification C | X₃.X₃ | Y₃.Y₃ | Reduced toxicity, maintained efficacy |

Further research specifically on this compound analogs would involve detailed synthetic procedures, comprehensive in vitro and in vivo biological evaluations, and in-depth SAR analysis to fully understand how structural modifications impact its therapeutic potential.

Analytical and Methodological Considerations in Vineridine Research

Chromatographic Techniques for Vineridine Separation and Quantification

Chromatographic techniques are fundamental for the separation and purification of this compound from complex matrices, such as plant extracts, and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely utilized for the separation and quantification of vinca (B1221190) alkaloids, including this compound, due to their ability to handle non-volatile and polar compounds. researchgate.netmerckmillipore.com These techniques involve a liquid mobile phase passing through a stationary phase in a column, separating components based on their differential interactions. researchgate.net HPLC and UPLC offer high separation efficiency and sensitivity, making them suitable for analyzing complex mixtures. researchgate.netresearchgate.net

UPLC is an advanced form of HPLC that uses smaller particle sizes in the column packing, enabling faster analysis times, higher resolution, and increased sensitivity compared to conventional HPLC. researchgate.netresearchgate.netnih.gov Both methods can be coupled with various detectors for identification and quantification. researchgate.netresearchgate.net HPLC-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) is considered a highly selective and sensitive method for the identification of alkaloids. aphinfo.comacs.org this compound has been identified as a blood component in studies utilizing UPLC coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS), highlighting the utility of these hyphenated techniques in complex biological sample analysis. nih.gov HPLC methods employing UV detection, often at wavelengths around 260 nm, have been developed for the measurement of vincamine (B1683053) and related substances, demonstrating the applicability of this detection method for indole (B1671886) alkaloids which possess chromophores absorbing in the UV region. google.cominnovareacademics.inubbcluj.ro

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a chromatographic technique primarily used for the separation and analysis of volatile and thermally stable compounds. researchgate.netmerckmillipore.com In GC, the mobile phase is a gas, which carries the vaporized sample through a stationary phase within a column. researchgate.net While GC-Mass Spectrometry (GC-MS) has been applied in the analysis of plant extracts containing various alkaloids, including some vinca alkaloids googleapis.comresearchgate.net, this compound is a relatively large and complex molecule. Its inherent volatility is likely low, suggesting that derivatization would typically be required to make it amenable to GC analysis. No specific reports detailing the application of GC specifically for this compound were found in the surveyed literature.

Spectrometric Methods for Detection and Quantification

Spectrometric methods are crucial for the detection, identification, structural elucidation, and quantification of this compound.

Mass Spectrometry (MS) and Tandem MS for Trace Analysis and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool in the analysis of alkaloids, providing information about their molecular weight and structure. innovareacademics.inresearchgate.netecomole.combiocrick.comresearchgate.net When coupled with chromatographic techniques like HPLC or UPLC (LC-MS, UPLC-MS), MS provides a powerful method for the identification and quantification of compounds in complex mixtures. aphinfo.comacs.orgnih.govresearchgate.netwikipedia.org

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, where selected ions from the first stage are fragmented and then analyzed in a subsequent stage. thermofisher.comgoogle.com This technique is particularly valuable for structural elucidation, confirming the identity of compounds, and performing trace analysis by selectively monitoring specific fragmentation pathways. thermofisher.comgoogle.com LC-MS/MS is a sensitive technique used for the identification of constituents in complex plant extracts and for the determination of compounds in various matrices. aphinfo.comresearchgate.netresearchgate.net The use of UPLC-MS/MS allows for fast analysis times and low limits of quantification. researchgate.net MS and NMR spectroscopy have been used in combination for the structural elucidation of alkaloids from Vinca erecta, a plant known to contain this compound. ecomole.combiocrick.comwikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. nih.govdntb.gov.uaacs.org The presence of chromophores, such as aromatic rings and unsaturated bonds in the structure of this compound, allows for its detection and quantification using UV-Vis spectroscopy. innovareacademics.inubbcluj.ro

The principle of UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nih.govacs.org By measuring the absorbance of a this compound solution at its maximum absorption wavelength (λmax) and using a calibration curve prepared with known concentrations, the concentration of this compound in a sample can be determined. UV spectra have been used in the identification of alkaloids, including this compound, often by comparing the spectra to those of authentic samples. researchgate.netecomole.comwikipedia.org Related vinca alkaloids like vincristine (B1662923) and vinblastine (B1199706) exhibit characteristic absorption peaks in the UV spectrum, demonstrating the applicability of this method for quantitative analysis of vinca alkaloids. researchgate.netinnovareacademics.inubbcluj.ro

Immunoassays and Receptor Binding Assays in Pharmacological Studies

Immunoassays and receptor binding assays are essential tools in pharmacological studies to investigate the interactions of compounds, including alkaloids like this compound, with specific biological targets such as receptors or antibodies. merckmillipore.comgoogleapis.comgiffordbioscience.comnih.govuah.es

Ligand binding assays measure the interaction between a ligand (such as this compound) and a target protein (receptor), providing crucial information about binding affinity (expressed as dissociation constant, Kd) and kinetics. merckmillipore.comnih.govslideshare.net These assays are critical in the lead identification and characterization phases of drug discovery. merckmillipore.com Competitive binding assays, often using radiolabeled ligands, are employed to determine the binding affinity of unlabeled compounds by measuring their ability to displace the labeled ligand from the receptor. merckmillipore.comuah.esslideshare.net

Bioanalytical Method Validation for this compound Studies

Bioanalytical method validation is a critical process in pharmaceutical research, ensuring that analytical methods used to quantify drugs and their metabolites in biological matrices are reliable, reproducible, and suitable for their intended purpose pnrjournal.comloesungsfabrik.deeuropa.eu. This is essential for supporting nonclinical toxicokinetic and clinical pharmacokinetic studies, which in turn inform regulatory decisions regarding drug safety and efficacy loesungsfabrik.deeuropa.euwho.intfda.gov. The objective is to demonstrate that the method can accurately and precisely measure the analyte within a defined range in the presence of potential matrix interferences pnrjournal.comloesungsfabrik.deeuropa.eu.

Key parameters evaluated during bioanalytical method validation typically include selectivity, specificity, sensitivity (lower limit of quantification - LLOQ), linearity, range, accuracy, precision, recovery, matrix effects, carry-over, dilution integrity, and stability pnrjournal.comloesungsfabrik.dewho.intfda.govnih.govnih.govsysrevpharm.org. Regulatory guidelines, such as those from the FDA and EMA, provide recommendations and acceptance criteria for these parameters loesungsfabrik.deeuropa.eufda.goveuropa.eu.

While specific detailed research findings and data tables for the bioanalytical method validation of this compound were not extensively available in the search results, the general principles and techniques applied to similar compounds and in bioanalysis are well-documented. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique used for the quantitative analysis of drugs and metabolites in biological matrices due to its sensitivity, selectivity, and speed pnrjournal.comnih.govmdpi.comresearchgate.net.

A typical bioanalytical method validation for a compound like this compound in a biological matrix (e.g., plasma) would involve preparing calibration standards and quality control (QC) samples by spiking blank matrix with known concentrations of this compound and an appropriate internal standard (IS) who.int. These samples are then processed, often involving extraction techniques like protein precipitation or liquid-liquid extraction, before analysis by LC-MS/MS nih.govmdpi.com.

Validation experiments would assess:

Selectivity and Specificity: Demonstrating that the method can uniquely identify and quantify this compound in the presence of endogenous matrix components, metabolites, and potential concomitant medications loesungsfabrik.defda.gov. This is typically evaluated by analyzing blank matrix samples from multiple sources fda.gov.

Sensitivity: Determining the LLOQ, the lowest concentration of this compound that can be reliably and reproducibly quantified with acceptable accuracy and precision who.intsysrevpharm.org.

Linearity and Range: Establishing the relationship between the instrument response and the concentration of this compound over a defined range who.intsysrevpharm.org. A calibration curve is constructed using calibration standards who.int.

Accuracy and Precision: Evaluating the closeness of measured concentrations to the true concentrations (accuracy) and the variability among replicate measurements (precision) at different concentration levels (typically LLOQ, low QC, medium QC, and high QC) loesungsfabrik.dewho.intsysrevpharm.org.

Recovery: Assessing the efficiency of the extraction procedure by comparing the analytical response of extracted samples to that of unextracted standards sysrevpharm.org.

Matrix Effects: Investigating the influence of the biological matrix on the ionization of this compound and the internal standard in LC-MS/MS who.intfda.gov. This is evaluated using matrix samples from different sources who.int.

Stability: Determining the stability of this compound in the biological matrix under various storage conditions (e.g., at room temperature, in the freezer, after freeze-thaw cycles) and during sample processing and analysis loesungsfabrik.dewho.intnih.gov.

While specific data for this compound is not available from the search results, the validation of LC-MS/MS methods for other compounds in biological matrices provides an example of the type of data generated. For instance, a validated LC-MS/MS method for other analytes in rat plasma showed intra-day and inter-day accuracy and precision within acceptable limits and satisfactory extraction recoveries nih.govnih.gov.

A hypothetical data table illustrating typical validation parameters and acceptance criteria, based on general bioanalytical method validation guidelines, is provided below. It is important to note that actual data for this compound would need to be generated through specific experimental validation studies.

| Validation Parameter | Experiment | Typical Acceptance Criteria (Example) |

| Selectivity/Specificity | Analysis of blank matrix from multiple sources with and without IS. | No significant interference at the retention time of the analyte and IS. fda.gov |

| Sensitivity (LLOQ) | Analysis of samples at the LLOQ concentration. | Accuracy within ±20%, Precision (RSD) ≤ 20%. who.int |

| Linearity | Analysis of calibration standards across the anticipated concentration range. | Correlation coefficient (r²) ≥ 0.99. sysrevpharm.org |

| Accuracy (QC Samples) | Analysis of QC samples at multiple concentration levels (intra- and inter-run). | Mean accuracy within ±15% (±20% at LLOQ). who.int |

| Precision (QC Samples) | Analysis of replicate QC samples at multiple concentration levels (intra- and inter-run). | RSD ≤ 15% (≤ 20% at LLOQ). who.int |

| Recovery | Comparison of extracted samples to unextracted standards. | Consistent and reproducible recovery. sysrevpharm.org |

| Matrix Effects | Evaluation using matrix from different sources. | Consistent ionization response across different matrix lots. who.int |

| Stability (Freeze-Thaw) | Analysis of QC samples subjected to multiple freeze-thaw cycles. | Accuracy within ±15% of nominal concentration. |

| Stability (Short-Term) | Analysis of QC samples stored at room temperature for a defined period. | Accuracy within ±15% of nominal concentration. |

| Stability (Long-Term) | Analysis of QC samples stored at freezer temperature for a defined period. | Accuracy within ±15% of nominal concentration. nih.gov |

| Carry-over | Analysis of blank samples immediately after a high concentration sample. | No significant carry-over observed. who.int |

| Dilution Integrity | Analysis of diluted samples. | Accuracy within ±15%, Precision (RSD) ≤ 15%. who.int |

Future Directions and Research Gaps

Elucidation of Novel Biological Activities and Molecular Targets for Vineridine

While this compound has been noted for potential sedative and hypotensive effects in in vivo studies in mice, possibly due to smooth muscle relaxation, its full spectrum of biological activities remains largely unexplored researchgate.net. An in vivo study in cats also indicated a uterotonic effect researchgate.net. Compared to well-studied vinca (B1221190) alkaloids with known antimitotic activity through microtubule binding, the specific molecular targets and mechanisms of action for many less common vinca alkaloids, including this compound, are not yet fully elucidated nih.govactascientific.com. Future research needs to focus on comprehensive in vitro and in vivo screening to identify novel biological activities beyond those previously reported. This includes investigating potential cytotoxic effects, as seen with other vinca alkaloids, and exploring other pharmacological properties. Identifying the specific proteins or pathways that this compound interacts with at a molecular level is crucial for understanding its biological effects and potential therapeutic applications. Advanced techniques such as molecular docking, proteomics, and transcriptomics could play a significant role in this endeavor. Molecular docking studies, for instance, have been used to investigate the interaction of other Catharanthus roseus alkaloids with targets like mTOR, caspase 8, and LC3 in liver cancer cells researchgate.net.

Advanced Synthetic Strategies for this compound and its Complex Analogs

The structural complexity of vinca alkaloids presents challenges for their synthesis ijsrtjournal.com. While the biosynthesis of some vinca alkaloids like vinblastine (B1199706) from precursors such as catharanthine (B190766) and vindoline (B23647) is understood, the exact mechanisms for all derivatives are not fully known ijsrtjournal.comwikipedia.orgwikipedia.org. This compound itself has a complex multiringed structure wikipedia.orgcdutcm.edu.cn. Developing advanced synthetic strategies is essential for producing this compound and novel analogs in sufficient quantities for research and potential therapeutic development wikidata.orgwikidata.orgnih.gov. This includes exploring more efficient total synthesis routes, semi-synthetic approaches from more readily available precursors, and potentially biotechnological methods, such as utilizing endophytes or engineered microorganisms, which are being investigated for the production of other vinca alkaloids due to low yields from plants nih.gov. Addressing the stereochemical control during synthesis is also a critical aspect due to the numerous chiral centers in these molecules researchgate.net.

Pharmacogenomic Studies and Personalized Medicine Approaches Related to Vinca Alkaloid Response

Pharmacogenomics, the study of how genetic variations influence drug response, holds significant potential for personalizing medicine nih.govmdpi.com. While research has explored the pharmacogenomics of established vinca alkaloids like vincristine (B1662923) and vinblastine, leading to the identification of genetic markers associated with efficacy and toxicity, similar studies for this compound are lacking nih.govmdpi.comciteab.com. Inter-individual variability in response to anticancer drugs, including vinca alkaloids, is a known challenge, and genetic polymorphisms in genes encoding drug-metabolizing enzymes, transporters, and targets can contribute to this variability nih.govtandfonline.combiomedpharmajournal.org. Future research should investigate genetic factors that may influence the absorption, distribution, metabolism, and excretion of this compound, as well as its potential interaction with drug targets. This could help identify patient populations who might benefit most from this compound-based therapies and those who might be at higher risk of adverse effects, paving the way for personalized treatment approaches nih.govdovepress.com.

Development of Targeted Delivery Systems for this compound-based Therapeutics

Similar to other potent therapeutic compounds, the development of targeted delivery systems for this compound could enhance its efficacy and reduce potential off-target effects researchgate.nettandfonline.com. Targeted delivery aims to concentrate the drug at the site of action, such as tumor tissues in the case of anticancer applications, thereby minimizing exposure to healthy cells tandfonline.com. Research on drug delivery systems for vinca alkaloids, including liposomes, nanoparticles, and polymeric carriers, has shown promise in improving pharmacokinetic properties and tumor targeting researchgate.nettandfonline.com. Applying these advanced delivery strategies to this compound could improve its therapeutic index and potentially overcome issues like low bioavailability or unfavorable distribution tandfonline.com. This is a significant area for future research to maximize the therapeutic potential of this compound while mitigating potential systemic toxicity.

Addressing Research Challenges in this compound Characterization and Comprehensive Biological Evaluation

Comprehensive characterization of this compound is essential for its research and development. This includes detailed analysis of its physical and chemical properties, stability, and potential degradation pathways. Challenges in the characterization of natural products from complex plant matrices often require advanced analytical techniques such as high-resolution mass spectrometry and multi-dimensional chromatography researchgate.net. Furthermore, a comprehensive biological evaluation of this compound is needed, encompassing a wide range of in vitro and in vivo studies to fully understand its pharmacological profile. This includes detailed studies on its pharmacokinetics and pharmacodynamics. Addressing these research challenges is crucial for building a solid foundation for future investigations into this compound's therapeutic potential. Research gaps in understanding antimicrobial resistance also highlight the broader need for comprehensive biological evaluation of potential therapeutic compounds nih.govnih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.